
CID 21932927
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(1-methyldisiloxane) is a chemical compound with a unique structure that includes silicon and oxygen atoms. It is part of the organosilicon family, which is known for its versatile applications in various fields such as materials science, chemistry, and industry. The compound’s molecular formula is C6H18OSi2, and it is characterized by its stability and reactivity under specific conditions.
準備方法
The synthesis of 1,1’-Methylenebis(1-methyldisiloxane) typically involves the reaction of chlorosilanes with methylene chloride in the presence of a catalyst. The reaction conditions often include an inert atmosphere to prevent unwanted side reactions and a controlled temperature to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
化学反応の分析
1,1’-Methylenebis(1-methyldisiloxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes, often using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert the compound into simpler silanes using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one of the silicon-bound groups with another functional group, often using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
科学的研究の応用
1,1’-Methylenebis(1-methyldisiloxane) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and medical devices due to its stability and reactivity.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives, benefiting from its unique properties such as thermal stability and flexibility.
作用機序
The mechanism by which 1,1’-Methylenebis(1-methyldisiloxane) exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate silanols or siloxanes, which then undergo further transformations to yield the final products.
類似化合物との比較
1,1’-Methylenebis(1-methyldisiloxane) can be compared with other similar organosilicon compounds such as:
1,1,3,3-Tetramethyldisiloxane: Known for its use in hydrosilylation reactions.
1,1’-Methylenebis(4-isocyanatocyclohexane): Used in the production of polyurethanes.
1,1’-Methylenebis(4-isocyanatobenzene): Commonly used in the manufacture of rigid foams and elastomers.
The uniqueness of 1,1’-Methylenebis(1-methyldisiloxane) lies in its specific reactivity and stability, making it suitable for applications that require precise control over chemical transformations and material properties.
特性
分子式 |
C3H8O2Si4 |
|---|---|
分子量 |
188.43 g/mol |
InChI |
InChI=1S/C3H8O2Si4/c1-8(4-6)3-9(2)5-7/h3H2,1-2H3 |
InChIキー |
DWYUJXIUBZDNRB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C[Si](C)O[Si])O[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
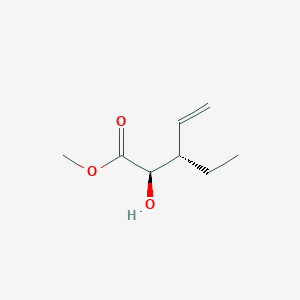
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
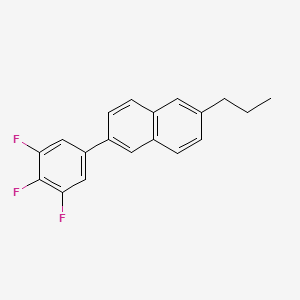
![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
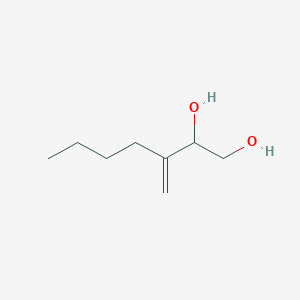
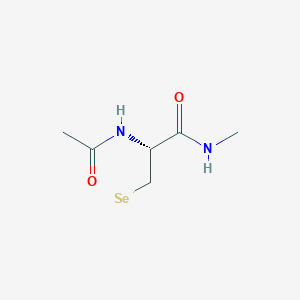

![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
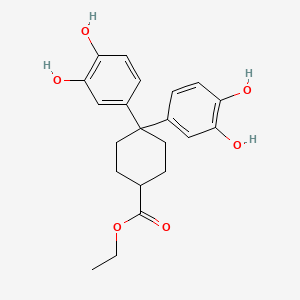
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
